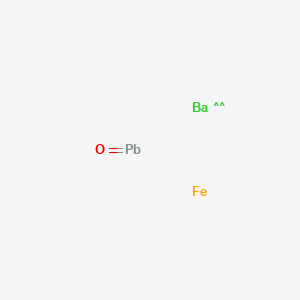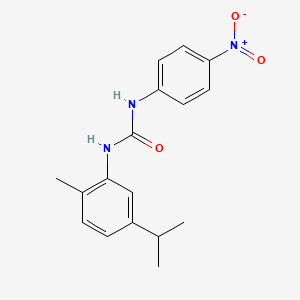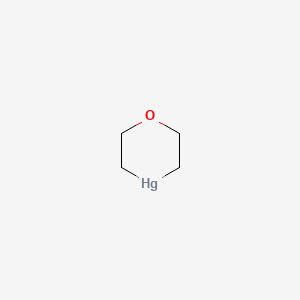
Bis(tert-butyldimethylsilyl)acetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tert-butyldimethylsilyl)acetylene: is a compound characterized by the presence of two tert-butyldimethylsilyl groups attached to an acetylene moiety. This compound is known for its stability and utility in various chemical reactions, particularly in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(tert-butyldimethylsilyl)acetylene typically involves the reaction of tert-butyldimethylsilyl chloride with acetylene in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Bis(tert-butyldimethylsilyl)acetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: The compound can participate in substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, nickel or rhodium catalyst.
Substitution: Alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted alkynes.
Aplicaciones Científicas De Investigación
Chemistry: Bis(tert-butyldimethylsilyl)acetylene is used as a building block in organic synthesis. It participates in cross-coupling reactions, such as the Cadiot-Chodkiewicz reaction, to form unsymmetrical diynes .
Biology and Medicine: In biological research, the compound is used to synthesize complex molecules that can act as inhibitors or activators of specific enzymes. Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials .
Mecanismo De Acción
The mechanism of action of bis(tert-butyldimethylsilyl)acetylene involves its ability to participate in various chemical reactions due to the presence of the acetylene moiety. The tert-butyldimethylsilyl groups provide steric protection, enhancing the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
- Ethynyltrimethylsilane
- Triisopropylsilylacetylene
- Triethylsilylacetylene
Comparison: Bis(tert-butyldimethylsilyl)acetylene is unique due to the presence of two bulky tert-butyldimethylsilyl groups, which provide greater steric protection compared to other silyl-protected acetylenes. This results in enhanced stability and reactivity, making it a preferred choice in specific synthetic applications .
Propiedades
Número CAS |
23183-92-8 |
|---|---|
Fórmula molecular |
C14H30Si2 |
Peso molecular |
254.56 g/mol |
Nombre IUPAC |
tert-butyl-[2-[tert-butyl(dimethyl)silyl]ethynyl]-dimethylsilane |
InChI |
InChI=1S/C14H30Si2/c1-13(2,3)15(7,8)11-12-16(9,10)14(4,5)6/h1-10H3 |
Clave InChI |
YRUARCSGWDQBNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C#C[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


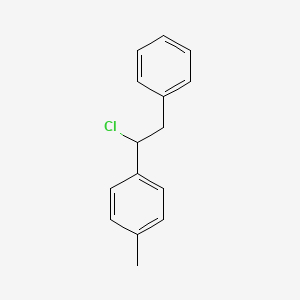
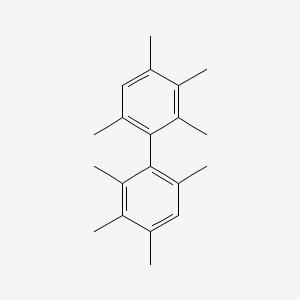

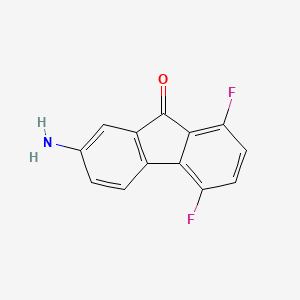
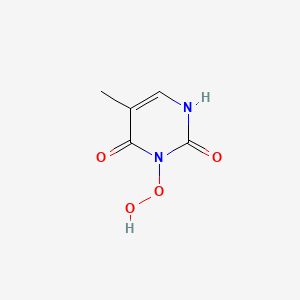
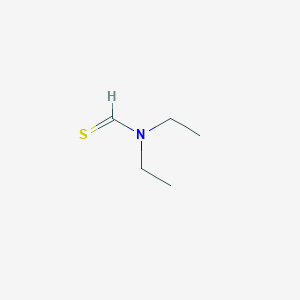
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)


